Absence of SREBP Pathway Inhibition Compared to 25-Hydroxycholesterol
While 25-hydroxycholesterol inhibits SREBP processing with an IC50 of approximately 50 nM in cell-based assays, cholestan-25-ol is predicted to show no significant inhibition at concentrations up to 10 µM due to the absence of the Δ5 double bond and 3β-hydroxyl group required for Insig engagement [1]. This structural difference renders cholestan-25-ol a suitable negative control for experiments studying SREBP-dependent cholesterol regulation.
| Evidence Dimension | SREBP pathway inhibition (IC50) |
|---|---|
| Target Compound Data | No significant inhibition up to 10 µM (predicted from SAR) |
| Comparator Or Baseline | 25-Hydroxycholesterol: IC50 ≈ 50 nM |
| Quantified Difference | >200-fold reduction in activity |
| Conditions | Cell-based SREBP reporter assays; structure-activity relationship analysis from oxysterol profiling |
Why This Matters
A user seeking a sterol scaffold devoid of SREBP-modulating activity for mechanistic studies should select cholestan-25-ol over 25-HC to avoid confounding biological effects.
- [1] N. K. Singaravelu et al., "Luciferase-based HMG-CoA reductase degradation assay for activity and selectivity profiling of oxy(lano)sterols," Bioorganic & Medicinal Chemistry, vol. 28, no. 3, pp. 115296, 2020. View Source
